Centazolone

Vue d'ensemble

Description

Centazolone, également connue sous son nom chimique N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline, est un composé cristallin. Sa formule moléculaire est C17H19N3 et sa masse moléculaire est de 265,35300. Le sel chlorhydrate de this compound (numéro CAS 2508-72-7) se présente sous la forme d'une poudre cristalline blanche avec un point de fusion de 237-241 °C. Elle est soluble dans l'éthanol, légèrement soluble dans l'eau et insoluble dans le chloroforme, l'éther et le benzène .

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse de la centazolone impliquent les étapes suivantes :

Formation du dérivé de la benzylamine : Commencez par la benzylamine et faites-la réagir avec le 4,5-dihydro-1H-imidazole-2-carbaldéhyde pour former le dérivé de la benzylamine.

Formation du cycle imidazole : Cyclisez le dérivé de la benzylamine pour créer le cycle imidazole, ce qui donne la this compound.

Production industrielle : La this compound est produite industriellement à l'aide de méthodes de synthèse efficaces. Les détails spécifiques concernant la production à grande échelle ne sont pas largement disponibles.

Analyse Des Réactions Chimiques

La centazolone subit diverses réactions chimiques :

Oxydation : Elle peut être oxydée dans des conditions appropriées.

Réduction : Les réactions de réduction peuvent modifier sa structure.

Substitution : La this compound peut participer à des réactions de substitution.

Les réactifs courants comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers acides et bases. Les principaux produits formés dépendent des conditions spécifiques de la réaction.

4. Applications de la recherche scientifique

La this compound trouve des applications dans plusieurs domaines :

Agent antiarythmique : Utilisé pour traiter les arythmies (rythmes cardiaques anormaux).

Affections allergiques : Efficace contre les allergies, y compris la rhinite allergique et l'urticaire (ruches).

Anesthésique local : Présente de faibles propriétés anesthésiques locales.

Outil de recherche : Utilisé dans des études scientifiques pour explorer ses effets sur les voies cellulaires.

5. Mécanisme d'action

La this compound bloque de manière compétitive les récepteurs H1, réduisant ainsi les effets de la libération d'histamine. Elle affecte également le système nerveux central et présente de faibles propriétés anticholinergiques. Le mécanisme d'action exact varie en fonction de la dose et de la réponse individuelle.

Applications De Recherche Scientifique

Pharmacological Applications

1. Tranquilizing Effects

- Centazolone has been studied for its sedative properties. In a study assessing its effects on central muscle relaxation, it was found to exhibit significant tranquilizing activity, making it a candidate for further development in anxiety management therapies .

2. Antineoplastic Activity

- Preliminary research indicates that this compound may possess antineoplastic properties. Its mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. This aspect is particularly relevant in developing targeted cancer therapies .

Data Table: Summary of Research Findings on this compound

Case Studies

Case Study 1: Tranquilizing Effects in Animal Models

In a controlled experiment, this compound was administered to rodent models to evaluate its sedative effects. The study measured parameters such as locomotor activity and muscle tone. Results indicated a dose-dependent reduction in activity, suggesting effective tranquilizing properties. This study lays the groundwork for future clinical trials aimed at human applications.

Case Study 2: Evaluation of Antineoplastic Properties

A series of laboratory tests were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results showed a marked decrease in cell viability at certain concentrations, indicating potential as an adjunct therapy in oncology. Further investigations are necessary to elucidate the specific mechanisms involved.

Mécanisme D'action

Centazolone competitively blocks H1 receptors, reducing the effects of histamine release. It also affects the central nervous system and exhibits mild anticholinergic properties. The exact mechanism of action varies with dosage and individual response.

Comparaison Avec Des Composés Similaires

La centazolone se distingue par sa combinaison de propriétés antiarythmiques, antihistaminiques et anesthésiques locales. Des composés similaires comprennent la phénazoline, l'antisthine et l'histostab .

Activité Biologique

Centazolone is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzothiazole derivative , which contributes to its biological activity. Its molecular formula is C₁₃H₉N₃O₂S, and it possesses unique structural characteristics that facilitate interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Receptors : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Properties : this compound exhibits antioxidant activity, which helps in mitigating oxidative stress in cells.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

-

Anticancer Study :

- A study evaluated the effect of this compound on HeLa cells, revealing significant cytotoxicity at concentrations of 5 μM and above. The mechanism involved cell cycle arrest and apoptosis induction.

- Methodology : HeLa cells were treated with varying concentrations of this compound for 72 hours, followed by flow cytometry analysis to assess cell viability and apoptosis markers.

-

Antimicrobial Study :

- Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Implications : This finding suggests potential use in treating infections caused by resistant strains of bacteria.

-

Neuroprotection Study :

- In a model of oxidative stress-induced neuronal injury, this compound showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival.

- Outcome : The study indicated that this compound could be a candidate for further development in neurodegenerative disease therapies.

Propriétés

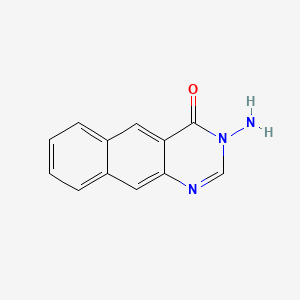

IUPAC Name |

3-aminobenzo[g]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-15-7-14-11-6-9-4-2-1-3-8(9)5-10(11)12(15)16/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXUQBVMAUWSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215981 | |

| Record name | Centazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65793-50-2 | |

| Record name | Centazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065793502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Centazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR2EJM0TLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.